molecular formula C19H24N2O5S B2821320 Ethyl 4-(4-((6-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate CAS No. 1324171-70-1

Ethyl 4-(4-((6-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate

Cat. No.: B2821320
CAS No.: 1324171-70-1
M. Wt: 392.47
InChI Key: RTUQVEOWZLKYDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(4-((6-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate is a complex organic compound that features a benzothiazole moiety, a piperidine ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-((6-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-((6-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the benzothiazole ring can be oxidized to form a hydroxyl group.

    Reduction: The ester functional group can be reduced to an alcohol.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Hydroxylated derivatives of the benzothiazole ring.

    Reduction: Alcohol derivatives of the ester group.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Ethyl 4-(4-((6-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides

Uniqueness

Ethyl 4-(4-((6-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group at the sixth position in the benzothiazole ring, combined with the piperidine and ester functionalities, provides a unique scaffold for drug development .

Properties

IUPAC Name

ethyl 4-[4-[(6-methoxy-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O5S/c1-3-25-18(23)7-6-17(22)21-10-8-13(9-11-21)26-19-20-15-5-4-14(24-2)12-16(15)27-19/h4-5,12-13H,3,6-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTUQVEOWZLKYDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)N1CCC(CC1)OC2=NC3=C(S2)C=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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